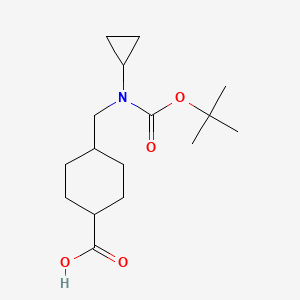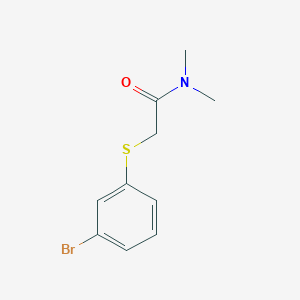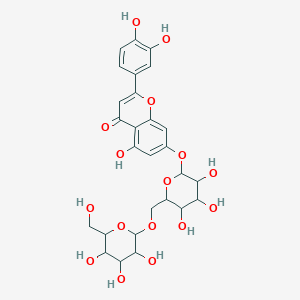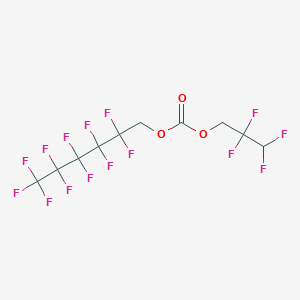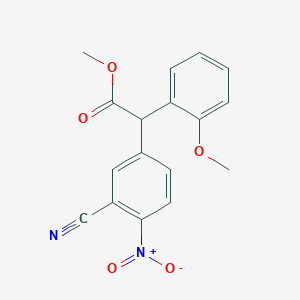
2-Propenamide, 2,3,3-trichloro-N-(3-hydroxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenamide, 2,3,3-trichloro-N-(3-hydroxyphenyl)- is a synthetic organic compound characterized by the presence of a propenamide group substituted with three chlorine atoms and a hydroxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, 2,3,3-trichloro-N-(3-hydroxyphenyl)- typically involves the reaction of 2,3,3-trichloroacrylonitrile with 3-hydroxyaniline under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenamide, 2,3,3-trichloro-N-(3-hydroxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The propenamide group can be reduced to form corresponding amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and are carried out in polar solvents like ethanol or water.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Propenamide, 2,3,3-trichloro-N-(3-hydroxyphenyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Propenamide, 2,3,3-trichloro-N-(3-hydroxyphenyl)- involves its interaction with various molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the propenamide group can undergo nucleophilic attack. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Propenamide, 2,3,3-trichloro-N-(phenylamino)carbonyl-
- 2-Propenamide, 3-(4-hydroxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]-
Uniqueness
2-Propenamide, 2,3,3-trichloro-N-(3-hydroxyphenyl)- is unique due to the presence of both the trichloro and hydroxyphenyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Eigenschaften
CAS-Nummer |
501680-47-3 |
|---|---|
Molekularformel |
C9H6Cl3NO2 |
Molekulargewicht |
266.5 g/mol |
IUPAC-Name |
2,3,3-trichloro-N-(3-hydroxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C9H6Cl3NO2/c10-7(8(11)12)9(15)13-5-2-1-3-6(14)4-5/h1-4,14H,(H,13,15) |
InChI-Schlüssel |
FNLRNQYTGCYXCM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)O)NC(=O)C(=C(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2Z,5Z)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-2-(3-octyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B15091762.png)
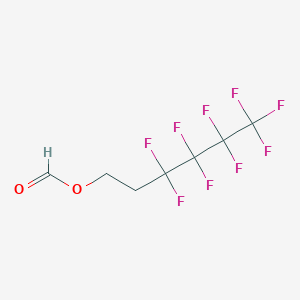
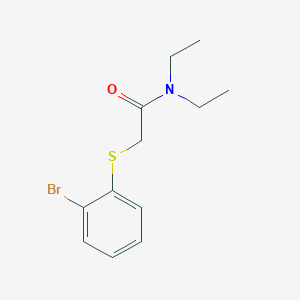
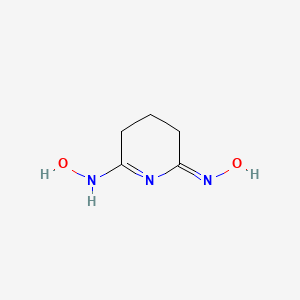
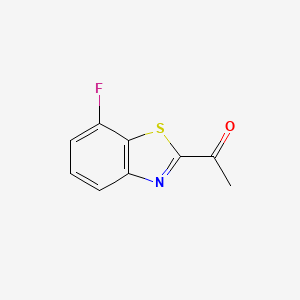


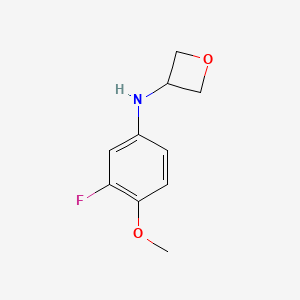
![Methyl 2-amino-3-[4-(cyclopropylmethoxy)phenyl]propanoate](/img/structure/B15091814.png)
